
塩酸シブトラミン
説明
Chloro-sibutramine hydrochloride is a useful research compound. Its molecular formula is C17H26Cl3N and its molecular weight is 350.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro-sibutramine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro-sibutramine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Weight Management and Obesity Treatment
Chloro-sibutramine hydrochloride is primarily investigated for its efficacy in weight management. Research indicates that this compound can significantly reduce food intake by enhancing satiety mechanisms within the brain.
- Clinical Studies : A randomized controlled trial involving 588 obese patients demonstrated that those receiving chloro-sibutramine hydrochloride alongside a weight management program lost an average of 6.8 kg over six months, compared to 3.1 kg in the control group . This suggests that the compound effectively aids in weight loss when integrated into comprehensive management strategies.
- Mechanism of Action : The drug operates by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism is believed to contribute to reduced appetite and enhanced energy expenditure, making it a viable option for long-term obesity treatment .
Pharmacokinetics and Bioavailability
Research has focused on improving the bioavailability of chloro-sibutramine hydrochloride through novel delivery systems:
- Solid Dispersion Systems : Studies have explored the formulation of chloro-sibutramine hydrochloride in solid dispersions with hydrophilic polymers like hydroxypropylmethyl cellulose (HPMC) and poloxamer. These formulations have been shown to enhance solubility and bioavailability, making the drug more effective when administered .
- Comparative Bioavailability Studies : Investigations comparing different formulations of sibutramine have highlighted that solid dispersions can achieve similar pharmacokinetic profiles to conventional formulations while offering improved solubility characteristics .
Neuropharmacological Effects
Beyond appetite suppression, chloro-sibutramine hydrochloride has been studied for its broader neuropharmacological effects:
- Impact on Neurotransmitter Systems : Research has indicated that sibutramine and its derivatives can exert significant effects on GABAergic systems, potentially influencing mood and anxiety levels . However, specific studies on anxiety modulation have shown mixed results, suggesting further investigation is needed to clarify these effects .
- Case Studies on Anxiety : In a study examining the effects of sibutramine on anxiety-related behaviors in rats, no significant alterations were observed compared to controls, indicating that while it may affect appetite, its impact on anxiety may be limited or context-dependent .
Regulatory Status and Safety Concerns
Chloro-sibutramine hydrochloride's safety profile has been scrutinized due to previous concerns regarding sibutramine's cardiovascular risks:
- FDA Approval and Market Status : Sibutramine was previously approved by the FDA for long-term use in obesity treatment but was withdrawn from the market due to safety concerns related to increased cardiovascular events . Current research is focused on understanding whether chloro-sibutramine hydrochloride presents similar risks or if its altered structure mitigates these concerns.
作用機序
Target of Action
Chloro-Sibutramine Hydrochloride, also known as Sibutramine, primarily targets the neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in regulating mood and feelings of fullness or satisfaction .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic clefts, enhancing the feeling of satiety and thus helping to control appetite .
Biochemical Pathways
The biochemical pathways affected by Sibutramine involve the serotonin and norepinephrine neurotransmission systems. By inhibiting the reuptake of these neurotransmitters, Sibutramine enhances their effects, leading to increased feelings of fullness and satisfaction . This can result in reduced food intake and weight loss .
Pharmacokinetics
Sibutramine is well absorbed from the gastrointestinal tract (77%), but undergoes considerable first-pass metabolism, reducing its bioavailability . Its metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The primary result of Sibutramine’s action is a reduction in food intake and weight loss . By enhancing the feelings of fullness and satisfaction, it helps control appetite and reduce food intake . This can lead to significant weight loss, especially when combined with a reduced-calorie diet and regular physical activity .
Action Environment
The action of Sibutramine can be influenced by various environmental factors. For instance, food intake can significantly increase the absorption and maximum concentration of Sibutramine and its M1 metabolite . Therefore, the timing of medication relative to meals may affect its efficacy. Additionally, factors such as the individual’s metabolic rate, body mass index, and overall health status can also influence the drug’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Chloro-sibutramine hydrochloride, like sibutramine, may interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated. Sibutramine is known to inhibit norepinephrine, serotonin, and dopamine uptake , and it is possible that Chloro-sibutramine hydrochloride may have similar effects.
Cellular Effects
Sibutramine has been shown to affect redox state and biochemical parameters in the salivary glands of rats . Given the structural similarity, Chloro-sibutramine hydrochloride may have similar effects on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on sibutramine have shown that it can cause changes in the redox state and biochemical parameters of salivary glands over time
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Chloro-sibutramine hydrochloride in animal models. Studies on sibutramine have shown that it can have various effects at different dosages
生物活性
Chloro-sibutramine hydrochloride, a derivative of sibutramine, is primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has been investigated for its potential effects on weight management and metabolic processes, although it remains controversial due to safety concerns.
Chloro-sibutramine hydrochloride functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their levels in the synaptic cleft. This action is similar to that of certain antidepressants, which also target these neurotransmitters. The active metabolites of sibutramine, desmethylsibutramine (M1) and didesmethylsibutramine (M2), exhibit significantly higher potency as monoamine reuptake inhibitors compared to the parent compound .
Pharmacokinetics
- Absorption : Chloro-sibutramine hydrochloride is well absorbed from the gastrointestinal tract, with a bioavailability of approximately 77%. However, it undergoes considerable first-pass metabolism which reduces its effective concentration .
- Metabolism : The drug is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. Its metabolites have half-lives of 14 hours (M1) and 16 hours (M2), allowing for sustained pharmacological effects .
- Excretion : Approximately 77% of the drug is excreted in urine, with a small fraction eliminated via feces .
Weight Management
Chloro-sibutramine hydrochloride has shown efficacy in reducing body weight and fat mass in clinical and preclinical studies. For instance, a study involving dietary-obese Wistar rats demonstrated that treatment with sibutramine significantly attenuated food intake and body weight gain over a 12-week period .
In clinical settings, patients receiving sibutramine as part of a weight management program exhibited significant reductions in body mass index (BMI), body fat percentage, and waist circumference compared to control groups . A randomized controlled trial reported an average weight loss of 6.8 kg in the drug group versus 3.1 kg in the control group at six months .
Cardiovascular Effects
Despite its effectiveness in weight management, chloro-sibutramine hydrochloride is associated with significant cardiovascular risks. Case studies have reported instances of cardiac arrest linked to the use of sibutramine, particularly when combined with other agents that prolong the QT interval . In one notable case, a young woman experienced cardiac arrest after taking non-prescription weight loss pills containing sibutramine .
Safety Profile
The safety profile of chloro-sibutramine hydrochloride has raised concerns among healthcare professionals. The drug was withdrawn from the market in many regions due to its association with increased cardiovascular events, particularly in patients with pre-existing conditions . Monitoring heart rate and blood pressure is essential during treatment to mitigate these risks.
Summary of Findings
Parameter | Chloro-sibutramine Hydrochloride |
---|---|
Mechanism | SNRI (serotonin-norepinephrine reuptake inhibitor) |
Bioavailability | ~77% |
Metabolites | M1 (14 hours), M2 (16 hours) |
Weight Loss Efficacy | Significant reductions in weight and body fat |
Cardiovascular Risk | Associated with increased heart rate and potential for cardiac events |
特性
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2N.ClH/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13;/h6-7,11-12,16H,5,8-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMDRRRGLBKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84485-08-5 | |
Record name | Chlorosibutramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084485085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORO-SIBUTRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W52G2MB91S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。